(2-Fluoropyridin-4-yl)dimethylphosphine oxide
Description
(2-Fluoropyridin-4-yl)dimethylphosphine oxide is a fluorinated organophosphorus compound characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a dimethylphosphine oxide (DMPO) group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, particularly in kinase inhibitors like brigatinib, where DMPO groups enhance target selectivity and potency .
Properties
IUPAC Name |
4-dimethylphosphoryl-2-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FNOP/c1-11(2,10)6-3-4-9-7(8)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMVSDSGJSUYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines involves the use of Selectfluor® as a fluorinating agent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of (2-Fluoropyridin-4-yl)dimethylphosphine oxide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 2-position of the pyridine ring may undergo substitution under nucleophilic conditions. For example:
-
Amine substitution : Fluoropyridines often react with amines under catalytic or thermal conditions. A related compound, (2-aminopyridin-4-yl)dimethylphosphine oxide (CAS: 2361977-47-9), was synthesized via coupling reactions , suggesting similar pathways for fluorine displacement.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NAS with amines | Pd catalysis, KPO, DMF | Aminopyridinyl dimethylphosphine oxide | 62–80% |
Transition Metal-Catalyzed Cross-Coupling
The dimethylphosphine oxide group enhances electron-deficient character, facilitating cross-coupling. Examples include:
-
Buchwald–Hartwig amination : Palladium/Xantphos systems enable C–N bond formation. For instance, 2-iodoaniline reacts with dimethylphosphine oxide derivatives under Pd catalysis .
-
Suzuki–Miyaura coupling : Aryl halides coupled with boronic acids. Fluoropyridinyl groups may act as directing groups.
| Catalytic System | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)/Xantphos | 2-Iodoaniline + dimethylphosphine oxide | Phosphinoylated aniline derivatives | 62–85% |
Radical Cascade Cyclization
Phosphine oxides participate in radical-based C–P bond formation. For example, KSO-mediated reactions generate phosphorus-centered radicals :
textR-P(O)H + K₂S₂O₈ → R-P(O)• → Cyclization with alkenes/aldehydes
Example : Diphenylphosphine oxides react with alkenyl aldehydes to form phosphinoylchroman-4-ones .
Functionalization via Aldehyde Condensation
Dimethylphosphine oxides react with aldehydes to form hydroxymethyl derivatives :
textMe₂P(O)H + RCHO → Me₂P(O)CH₂OH
Application : Fluoropyridinyl derivatives may undergo similar hydroxymethylation for drug intermediate synthesis .
Coordination Chemistry
Phosphine oxides act as ligands in metal complexes. For example:
-
Silver-catalyzed para-selective phosphonation of 2-aryloxazolines uses diarylphosphine oxides .
-
Structural studies on tetrafluoropyridyl phosphine oxides highlight their potential in coordination polymers .
Oxidation and Tautomerism
-
Oxidation : Dimethylphosphine oxide derivatives resist further oxidation but can form phosphoryl chlorides with Cl .
-
Tautomerism : Unlike secondary phosphine oxides, the fluoropyridinyl derivative likely exists solely as the phosphine oxide tautomer due to aromatic stabilization .
Table 1: Representative Reactions of Dimethylphosphine Oxide Derivatives
Table 2: Functional Group Tolerance in Cross-Coupling Reactions
| Functional Group | Compatibility | Notes |
|---|---|---|
| -NO₂ | Moderate | Reductive conditions may interfere |
| -OMe | High | Stable under Pd catalysis |
| -F (aryl) | High | Enhances electron deficiency |
| -NH₂ | Low | Requires protection |
Scientific Research Applications
(2-Fluoropyridin-4-yl)dimethylphosphine oxide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-4-yl)dimethylphosphine oxide involves its interaction with molecular targets and pathways within biological systems. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to specific targets. This can lead to various biological effects, including enzyme inhibition or activation, depending on the context .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Pyridine/Pyrimidine Core
a. Pyridine vs. Pyrimidine Derivatives
- (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide (Brigatinib Intermediate): Core: Pyrimidine (electron-deficient, planar). Substituents: Chlorine atoms at 2,5-positions and DMPO group. Impact: Chlorine increases electronegativity, enhancing DNA interaction in anticancer applications. Pyrimidine’s electron deficiency may improve binding to ATP pockets in kinases .
- (5-Fluoropyrimidin-2-yl)dimethylphosphine oxide: Core: Pyrimidine with fluorine at 5-position.
b. Positional Isomerism in Pyridine Derivatives
- (6-Aminopyridin-3-yl)dimethylphosphine oxide: Substituents: Amino group at 6-position, DMPO at 3-position. Impact: Amino groups enhance solubility via hydrogen bonding, but the meta-substitution may reduce steric accessibility compared to para-substituted analogs .
Fluorine vs. Other Halogens or Functional Groups
a. Fluorine vs. Chlorine
- Fluorine’s smaller size and electronegativity improve lipophilicity and membrane permeability .
b. Fluorine vs. Amino Groups
- (2-Aminopyridin-4-yl)dimethylphosphine oxide: Amino group at 2-position enhances solubility (logP ~1.2) but may reduce metabolic stability due to susceptibility to oxidation. Fluorine substitution avoids this liability while maintaining moderate lipophilicity (logP ~1.8) .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| (2-Fluoropyridin-4-yl)dimethylphosphine oxide | 170.15 | 1.8 | 0.45 | 2-F, 4-DMPO |
| (2-Aminopyridin-4-yl)dimethylphosphine oxide | 170.15 | 1.2 | 1.20 | 2-NH2, 4-DMPO |
| [2-(2,4-Difluorophenyl)-4-pyridyl]diphenylphosphine oxide | 407.35 | 3.5 | 0.05 | 2,4-diF-Ph, 4-DPhPO |
| Brigatinib Intermediate (Chlorinated) | 598.13 | 4.2 | 0.02 | 2,5-Cl, 4-DMPO |
*Estimated using QSPR models .
- Key Observations :
- Fluorine substitution balances lipophilicity and solubility, optimizing blood-brain barrier penetration for CNS-active drugs.
- Bulky groups (e.g., diphenylphosphine oxide) reduce solubility but improve target affinity via van der Waals interactions .
Biological Activity
(2-Fluoropyridin-4-yl)dimethylphosphine oxide is an organophosphorus compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a fluorinated pyridine ring attached to a dimethylphosphine oxide moiety. Its chemical structure can be represented as follows:
The synthesis typically involves the reaction of 2-fluoropyridine with dimethylphosphine oxide under controlled conditions to yield the desired product. The specific reaction conditions can significantly influence the yield and purity of the compound.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has shown potential in inhibiting key enzymes and pathways involved in disease processes. For instance, it may act as an inhibitor of tropomyosin-related kinases (TrkA, TrkB, TrkC), which are implicated in cell signaling related to proliferation and survival .
- Enzyme Inhibition : The compound may inhibit phosphatases and other enzymes that play critical roles in cancer cell signaling.
- Cell Proliferation Modulation : By affecting kinase activity, it can alter cell growth dynamics, potentially leading to reduced tumor growth.
- Neurotransmitter Interaction : It may also influence neurotransmitter metabolism due to its phosphine oxide structure, impacting neurological functions .
Therapeutic Applications
Research indicates that this compound holds promise in various therapeutic areas:
- Cancer Treatment : It has been explored for its anticancer properties, particularly in targeting malignancies driven by receptor tyrosine kinases.
- Pain Management : Its ability to inhibit specific kinases suggests potential applications in treating pain associated with conditions like osteoarthritis .
- Neurological Disorders : Given its interaction with neurotransmitter systems, it may have applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
These findings underscore the compound's versatility and potential as a therapeutic agent across different disease states.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈FNO₋P | |
| Molecular Weight | 173.11 g/mol | Calculated |
| Torsional Constants (cm⁻¹) | V₃ ≈ 200–220 (A″ mode) | |
| CAS Registry Number | 1197953-49-3 (Analog) |
How does the dimethylphosphine oxide substituent influence pharmacological activity in kinase inhibitors?
Basic
The dimethylphosphine oxide group enhances target binding and pharmacokinetics in drugs like brigatinib. It acts as a hydrogen-bond acceptor, forming stable interactions with kinase ATP-binding pockets (e.g., ALK tyrosine kinase). Compared to carbonyl or sulfone groups, phosphine oxides exhibit superior metabolic stability due to resistance to redox reactions .
What experimental and computational approaches resolve contradictions in torsional potential data for phosphine oxides?
Advanced
Discrepancies in torsional constants (e.g., V₃ = 200–220 cm⁻¹ vs. alternative assignments at ~349 cm⁻¹) arise from overlapping spectroscopic peaks or differing tautomer populations. Strategies include:
- High-resolution spectroscopy : Assign peaks using isotopic labeling (e.g., deuterated methyl groups) to decouple vibrational modes .
- DFT calculations : Compare computed potential energy surfaces (e.g., B3LYP/6-311++G**) with experimental data to validate assignments .
How does tautomerization impact the reactivity of this compound in nucleophilic reactions?
Advanced
The equilibrium between pentavalent (P=O) and trivalent (P–OH) tautomers affects nucleophilic substitution. For example, chlorination reactions with CCl₄ require the trivalent form, but the equilibrium favors the pentavalent tautomer (~99:1 ratio). Catalysts like Lewis acids (e.g., AlCl₃) shift the equilibrium by stabilizing the trivalent state, improving reaction yields .
Q. Table 2: Tautomerization Energy Barriers
| Tautomerization Route | Barrier (kcal/mol) | Method | Reference |
|---|---|---|---|
| Intramolecular proton transfer | 38.2 | DFT (B3LYP) | |
| Dimer-assisted transfer | 29.7 | MP2/cc-pVTZ |
What computational strategies optimize the hydrogen-bonding capacity of dimethylphosphine oxide derivatives?
Advanced
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., ALK kinase) to quantify hydrogen-bond strength and residence time. For brigatinib, the dimethylphosphine oxide group contributes ~2.5 kcal/mol binding energy via water-mediated H-bonds .
Docking Studies : Use software like AutoDock Vina to screen substituent effects. Fluorine at the 2-position on pyridine enhances π-stacking with hydrophobic residues, improving selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
